molecular formula C20H15ClFN5O2S B2876916 N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1114903-09-1

N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2876916
CAS No.: 1114903-09-1
M. Wt: 443.88
InChI Key: GAGDFIOVRCPGCW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a synthetic small molecule investigated for its potent inhibitory activity against various protein kinases. This compound is of significant research value in the field of oncology and signal transduction, particularly in the study of dysregulated kinase pathways that drive cellular proliferation and survival in cancers. Its core structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine scaffold, is a known pharmacophore that confers high-affinity binding to the ATP-binding site of target kinases. Researchers utilize this compound to probe the biological consequences of specific kinase inhibition, to validate new kinase targets, and to study resistance mechanisms in cell-based and in vivo models. The strategic incorporation of the 4-chlorobenzyl and 3-fluorophenylsulfanyl groups is designed to optimize selectivity and pharmacokinetic properties, making it a valuable tool compound for preclinical research aimed at developing novel targeted therapies [1] [2] .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-14-6-4-13(5-7-14)11-23-18(28)12-26-20(29)27-17(24-26)8-9-19(25-27)30-16-3-1-2-15(22)10-16/h1-10H,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGDFIOVRCPGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps. One common route starts with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the 3-fluorophenylthio group and the 4-chlorobenzyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe to investigate biological pathways and interactions at the molecular level.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares structural motifs with several analogs, particularly in the [1,2,4]triazolo-pyridazine core and acetamide/sulfanyl substituents. Key comparisons include:

Table 1: Structural Analogs and Substituent Variations
Compound Name (CAS/ID) Core Structure Key Substituents Notable Features Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(3-fluorophenylsulfanyl), 2-(4-chlorobenzyl)acetamide Balanced lipophilicity from Cl/F substituents -
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) [1,2,4]triazolo[4,3-b]pyridazine 6-(4-methylphenyl), 3-sulfanyl acetamide Methyl group increases hydrophobicity; reduced electronic effects compared to Cl/F
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl, 6-phenylacetamide Methyl substitution may enhance metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS 763114-88-1) Quinazolinone fused with thioether 4-chlorophenyl, ethyl-methylphenyl acetamide Quinazolinone core offers distinct hydrogen-bonding potential
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7) 1,2,4-triazole Pyridyl, chloro-fluorophenyl acetamide Triazole core with pyridyl group may alter target specificity

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, F) : The 4-chlorophenyl and 3-fluorophenyl groups in the target compound likely enhance binding affinity to hydrophobic pockets in biological targets, as seen in analogs with halogenated aryl groups .
  • Sulfanyl Linkers : The sulfur atom in the sulfanyl group may improve solubility and facilitate hydrogen bonding, a feature shared with CAS 618415-13-7 .
  • Acetamide Flexibility : The CH₂CO-NR₂ moiety allows conformational adaptability, critical for target engagement in diverse analogs .

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